![molecular formula C5H5IN2 B2396256 3-Iodo-5-methylpyridazine CAS No. 1702869-07-5](/img/structure/B2396256.png)
3-Iodo-5-methylpyridazine
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Overview
Description
3-Iodo-5-methylpyridazine is a chemical compound with the CAS Number: 1702869-07-5 . It has a molecular weight of 220.01 .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . Its InChI code is 1S/C5H5IN2/c1-4-2-5(6)8-7-3-4/h2-3H,1H3 .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 68-72°C .Scientific Research Applications
Synthesis and Functionalization
3-Iodo-5-methylpyridazine and its derivatives have been extensively studied for their potential in synthesis and functionalization processes. The compound serves as a crucial intermediate in various chemical reactions. For instance, Takács et al. (2012) reported the aminocarbonylation of 5-iodo-2-methylpyridazin-3(2H)-ones in a palladium-catalysed reaction. This process resulted in high isolated yields, showcasing the compound's reactivity and utility in synthesizing amides and other derivatives (Takács et al., 2012). Similarly, Haider and Kaeferboeck (2000) explored the radicalic ethoxycarbonylation of 3-iodopyridazines, demonstrating an efficient method to introduce ester groups into the pyridazine nucleus and expanding the versatility of this compound in synthesizing multifunctional compounds (Haider & Kaeferboeck, 2000).
Catalytic Reactions
The catalytic properties of this compound derivatives have also been a subject of research. Takács et al. (2007) investigated the palladium-catalyzed aminocarbonylation of iodopyrazine, yielding N-substituted nicotinamides and pyridyl-glyoxylamides, highlighting the potential of this compound in the synthesis of biologically important compounds (Takács et al., 2007).
Antiviral and Influenza Virus Activity
A remarkable area of application for this compound derivatives is in antiviral research. Hebishy et al. (2020) described a new route to synthesize benzamide-based 5-aminopyrazoles from this compound derivatives, leading to compounds that exhibited significant antiviral activities against the bird flu influenza (H5N1). This study underscores the potential of this compound in developing new antiviral agents (Hebishy et al., 2020).
Corrosion Inhibition
Furthermore, the derivatives of this compound have been studied for their corrosion inhibition properties. Bouklah et al. (2006) investigated the influence of certain pyridazine compounds on the corrosion of steel, revealing that these derivatives can effectively inhibit corrosion, demonstrating the compound's relevance in material science and engineering (Bouklah et al., 2006).
Safety and Hazards
The compound is classified as dangerous according to the GHS (Globally Harmonized System of Classification and Labelling of Chemicals). The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . The precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Mechanism of Action
Target of Action
It is known that pyridazinone derivatives, a group to which 3-iodo-5-methylpyridazine belongs, have been found to inhibit calcium ion influx , which is crucial for various cellular processes including muscle contraction, neurotransmitter release, and cell growth.
Mode of Action
It is known that pyridazinone derivatives can inhibit calcium ion influx . This suggests that this compound might interact with its targets to modulate calcium ion channels, thereby affecting the intracellular calcium levels and subsequent cellular processes.
Biochemical Pathways
Given its potential role in inhibiting calcium ion influx , it can be inferred that it may impact pathways related to calcium signaling. Calcium signaling plays a crucial role in various cellular processes, including muscle contraction, neurotransmitter release, and cell growth.
Result of Action
Given its potential role in inhibiting calcium ion influx , it can be inferred that it may affect various cellular processes that are regulated by calcium signaling, such as muscle contraction, neurotransmitter release, and cell growth.
properties
IUPAC Name |
3-iodo-5-methylpyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2/c1-4-2-5(6)8-7-3-4/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBPUUXVMMBKOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1702869-07-5 |
Source
|
Record name | 3-iodo-5-methylpyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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